1-(furan-3-yl)-N-methylmethanamine
Overview
Description
1-(Furan-3-yl)-N-methylmethanamine is an organic compound featuring a furan ring attached to a methylmethanamine group. Furans are a class of aromatic heterocyclic compounds characterized by a five-membered ring with four carbon atoms and one oxygen atom. The presence of the furan ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-3-yl)-N-methylmethanamine typically involves the reaction of furan-3-carbaldehyde with methylamine. This reaction can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the aldehyde, followed by reduction to yield the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Scientific Research Applications
1-(Furan-3-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-(furan-3-yl)-N-methylmethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the amine group can form hydrogen bonds, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Furan-3-carbaldehyde: A precursor in the synthesis of 1-(furan-3-yl)-N-methylmethanamine.
N-methylmethanamine: A simpler amine that lacks the furan ring.
Tetrahydrofuran: A fully saturated derivative of furan.
Uniqueness
This compound is unique due to the combination of the furan ring and the methylmethanamine group. This structure imparts distinct chemical and biological properties, making it valuable in various applications. The presence of the furan ring enhances its reactivity and potential for forming complex molecules, while the amine group provides additional functionality for further chemical modifications.
Properties
IUPAC Name |
1-(furan-3-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-7-4-6-2-3-8-5-6/h2-3,5,7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXZHRKIFGGQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=COC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20518733 | |
Record name | 1-(Furan-3-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20518733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23008-21-1 | |
Record name | 1-(Furan-3-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20518733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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